1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734810
InChI: InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrN2OS
Molecular Weight: 245.10 g/mol

1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone

CAS No.:

Cat. No.: VC15734810

Molecular Formula: C7H5BrN2OS

Molecular Weight: 245.10 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone -

Specification

Molecular Formula C7H5BrN2OS
Molecular Weight 245.10 g/mol
IUPAC Name 1-(6-bromoimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Standard InChI InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3
Standard InChI Key SPDMQLYONXRQLK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(N=C2N1C=CS2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₇H₅BrN₂OS, reflects a fused bicyclic system comprising imidazole and thiazole rings. The imidazo[2,1-b]thiazole scaffold is substituted with a bromine atom at the 6-position and an acetyl group (-COCH₃) at the 5-position. The IUPAC name, 1-(6-bromoimidazo[2,1-b][1, thiazol-5-yl)ethanone, precisely denotes this substitution pattern.

Table 1: Molecular Properties of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone

PropertyValue
Molecular FormulaC₇H₅BrN₂OS
Molecular Weight245.10 g/mol
IUPAC Name1-(6-bromoimidazo[2,1-b][1, thiazol-5-yl)ethanone
Canonical SMILESCC(=O)C1=C(N=C2N1C=CS2)Br
InChI KeySPDMQLYONXRQLK-UHFFFAOYSA-N

The bromine atom introduces electrophilic reactivity, enabling further functionalization, while the acetyl group enhances solubility and influences electronic interactions with biological targets .

Spectroscopic and Computational Data

The compound’s Standard InChI (InChI=1S/C7H5BrN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3) provides a machine-readable representation of its connectivity. Computational models predict planar geometry for the fused ring system, with the bromine and acetyl groups adopting orthogonal positions to minimize steric hindrance .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone typically involves cyclocondensation reactions between imidazole and thiazole precursors. A common approach utilizes 2-aminoimidazole and α-bromothiazole derivatives under acidic or basic conditions .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization Factors
CyclocondensationH₂SO₄, reflux, 6–8 hrsSolvent polarity, temperature control
BrominationNBS (N-bromosuccinimide)Stoichiometry, light exclusion
AcetylationAcetic anhydride, baseReaction time, nucleophile scavenging

Recent advances have employed ionic liquid-mediated synthesis to enhance reaction efficiency. For example, [bmim]Br (1-butyl-3-methylimidazolium bromide) has been used as a dual solvent and catalyst, reducing reaction times from hours to minutes while improving yields .

Bromine Substitution and Functionalization

Chemical Reactivity and Stability

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but demonstrates improved solubility in polar aprotic solvents like DMSO (12.5 mg/mL). Its logP value of 2.1 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies.

AssayResultReference
Antimicrobial (S. aureus)MIC = 8 µg/mL
COX-2 InhibitionIC₅₀ = 0.4 µM
Anticancer (A375)IC₅₀ = 0.8 µM

Comparative Analysis with Structural Analogues

2-Bromo-1-(thiazol-5-yl)ethanone (PubChem CID: 19711315)

This analogue lacks the fused imidazole ring but shares the acetyl-bromo-thiazole motif. It exhibits weaker antimicrobial activity (MIC = 32 µg/mL against S. aureus) but enhanced solubility (logP = 1.2) .

1-{Imidazo[2,1-b] thiazol-5-yl}ethan-1-one (PubChem CID: 82414219)

The non-brominated counterpart shows reduced electrophilic reactivity but comparable COX-2 inhibition (IC₅₀ = 0.5 µM), highlighting the bromine’s role in tuning target affinity .

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Key modifications include:

  • Bromo replacement with electron-donating groups to modulate kinase selectivity .

  • Acetyl group derivatization to prodrugs (e.g., ester prodrugs with 5x improved oral bioavailability).

Patent Landscape

Recent patents (e.g., WO2023156789A1) claim bromoimidazothiazole derivatives as TLR7/8 antagonists for autoimmune diseases, underscoring its commercial potential.

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